molecular formula C8H14N2O3 B501273 (1-Ethyl-3-oxo-2-piperazinyl)acetic acid CAS No. 1048007-96-0

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid

Cat. No. B501273
CAS RN: 1048007-96-0
M. Wt: 186.21g/mol
InChI Key: ABYNBFSWYQFXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Ethyl-3-oxo-2-piperazinyl)acetic acid” is a chemical compound with the CAS Number: 1048007-96-0 . It has a molecular weight of 186.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H14N2O3 . The InChI Code is 1S/C8H14N2O3/c1-2-10-4-3-9-8(13)6(10)5-7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Impurity Profile Analysis

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance for thrombotic disorders, undergoes impurity profile analysis using liquid chromatography-mass spectrometry (LC-MS). This method is crucial for identifying byproducts in the synthesis and scale-up processes of the bulk drug substance (Thomasberger, Engel, & Feige, 1999).

Antibacterial Applications

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1589 R.B.) is identified as a broad-spectrum antibacterial agent, showing promise for use in systemic infections due to its toxicological and pharmacokinetic profiles (Goueffon, Montay, Roquet, & Pesson, 1981).

Antimicrobial and Antitumor Activity

N-Substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters were synthesized as inhibitors of aspartate transcarbamoylase, showing antimicrobial activity against multiple microorganisms and significant activity against several tumor cell lines (Dutta & Foye, 1990).

Chelating Polymer Synthesis

Chelating monomers like N-(p-vinylbenzenesulfonyl)1,2-diaminoethane-N′,N′-diacetic and -N,N′,N′-triacetic acids, along with 2-oxo-1-piperazine acetic acids, were prepared, demonstrating the interconvertibility between these cyclic amides and their unsubstituted linear amino acid analogues. This work highlights the potential for creating novel chelating polymers for various applications (Genik-Sas-Berezowsky & Spinner, 1970).

Anti-inflammatory and Analgesic Activity

3-Acylmethylene-substituted 2-piperazinones were synthesized to study the biological activity's dependence on the acyl part of the piperazine ring, indicating potential for anti-inflammatory and analgesic applications (Milyutin, Safonova, Goleneva, Andreichikov, Tul'bovich, & Makhmudov, 1994).

Antihistamine Activity

Cetirizine, a principal human metabolite of hydroxyzine and a member of the piperazine class, acts as a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).

properties

IUPAC Name

2-(1-ethyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-10-4-3-9-8(13)6(10)5-7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYNBFSWYQFXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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